molecular formula C10H18N2O6 B1143043 N-(5-Amino-1-carboxypentyl)iminodiacetic acid CAS No. 160369-83-5

N-(5-Amino-1-carboxypentyl)iminodiacetic acid

Cat. No.: B1143043
CAS No.: 160369-83-5
M. Wt: 262.26
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Amino-1-carboxypentyl)iminodiacetic acid typically involves the reaction of lysine with chloroacetic acid under basic conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product . The reaction conditions often include the use of a strong base such as sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully controlled to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-(5-Amino-1-carboxypentyl)iminodiacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenated compounds like chloroacetic acid .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce various substituted amino acids .

Mechanism of Action

The mechanism of action of N-(5-Amino-1-carboxypentyl)iminodiacetic acid primarily involves its ability to chelate metal ions. The compound forms stable complexes with metal ions through its carboxylate and amino groups, effectively sequestering the metal ions and preventing them from participating in unwanted chemical reactions. This chelation process is crucial in applications such as chelation therapy and metal ion analysis.

Comparison with Similar Compounds

N-(5-Amino-1-carboxypentyl)iminodiacetic acid can be compared with other chelating agents such as ethylenediaminetetraacetic acid (EDTA) and nitrilotriacetic acid (NTA). While all these compounds share the ability to chelate metal ions, this compound is unique in its structure, which includes a lysine backbone . This structural difference can influence its binding affinity and selectivity for different metal ions.

List of Similar Compounds

Properties

IUPAC Name

6-amino-2-[bis(carboxymethyl)amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O6/c11-4-2-1-3-7(10(17)18)12(5-8(13)14)6-9(15)16/h7H,1-6,11H2,(H,13,14)(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYFQYGMJENQVQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC(C(=O)O)N(CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Compound 11 is prepared using a procedure analogous to the procedure of Example 5 for the preparation of Compound 7, except that glutamic acid is used instead of N-(5-amino-1-carboxypentyl)iminodiacetic acid.
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Synthesis routes and methods II

Procedure details

A solution was prepared by the addition of 1 mmol of EDC and 0.2 mmol of NHS to 1 ml of DMSO, and 50 μl of the thus prepared solution was added onto the CMD film. The solution was then allowed to undergo the reaction at the room temperature for 30 minutes. After the solution was removed, washing with DMSO was performed one time. Also, a solution prepared by the addition of 0.1 mmol of AB-NTA (supplied by Dojin Kagaku K.K.) to 1 ml of DMSO was allowed to undergo the reaction for 12 hours. The solution was removed, and washing with ultra pure water was performed one time.
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